Hydrogen-Bond Donor Capacity of the –CF₂H Group vs. –CF₃, –Cl, –F, and –CH₃
The difluoromethyl group (–CF₂H) can act as a hydrogen-bond (H-bond) donor due to polarization of the C–H bond by the adjacent fluorine atoms, whereas the trifluoromethyl (–CF₃), chloro (–Cl), fluoro (–F), and methyl (–CH₃) groups cannot donate hydrogen bonds [1]. Quantitative interaction energy measurements show that the CF₂H···O H-bond energy ranges from 2.5 to 5.0 kJ/mol depending on the acceptor, supporting its role as a surrogate for –OH or –SH in target binding [1]. This property is entirely absent in the –CF₃ (CAS 15996-85-7), –Cl (CAS 53896-10-9), –F (CAS 403-37-2), and –CH₃ (CAS 854181-94-5) analogs, for which H-bond donor counts are zero.
| Evidence Dimension | Hydrogen-bond donor capability of para-substituent |
|---|---|
| Target Compound Data | CF₂H group: H-bond donor present; interaction energy 2.5–5.0 kJ/mol with carbonyl acceptors |
| Comparator Or Baseline | CF₃, Cl, F, CH₃ analogs: no H-bond donor capability |
| Quantified Difference | Qualitative binary difference (present vs. absent); 2.5–5.0 kJ/mol measurable H-bond energy for CF₂H |
| Conditions | Ab initio molecular orbital calculations and low-temperature NMR (literature data for CF₂H group, not specific to the target compound) |
Why This Matters
The unique H-bond donor ability of the –CF₂H group can introduce specific target interactions not achievable with any other common para-substituent, directly impacting binding affinity and selectivity in SAR programs.
- [1] A. N. Boa et al. Quantifying the ability of the CF2H group as a hydrogen bond donor. Chem. Commun., 2019, 55, 1175-1178. DOI: 10.1039/C8CC08666A. View Source
